1-(2-Ethylhexyl)piperidine-2,6-dione
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Overview
Description
1-(2-Ethylhexyl)piperidine-2,6-dione is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound is characterized by a piperidine ring substituted with an ethylhexyl group at the nitrogen atom and two keto groups at the 2 and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethylhexyl)piperidine-2,6-dione can be achieved through various synthetic routes. One common method involves the Michael addition of acetates to acrylamides, followed by intramolecular nucleophilic substitution. This reaction is typically promoted by potassium tert-butoxide and can be performed under solvent-free conditions . The reaction conditions are mild, and the method offers excellent functional group tolerance, providing good yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for kilo-scale production, ensuring high efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethylhexyl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and alkoxides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
1-(2-Ethylhexyl)piperidine-2,6-dione has several scientific research applications:
Chemistry: It serves as a valuable intermediate in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the study of biological pathways and molecular interactions.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Ethylhexyl)piperidine-2,6-dione involves its interaction with specific molecular targets. For instance, it can act as a ligand for certain proteins, modulating their activity. The compound’s effects are mediated through pathways involving protein-ligand interactions, which can influence various biological processes .
Comparison with Similar Compounds
Similar Compounds
Piperidine-2,6-dione: A closely related compound with similar structural features but lacking the ethylhexyl group.
3-(5-Methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione: Another derivative with different substituents, used in similar applications.
Uniqueness
1-(2-Ethylhexyl)piperidine-2,6-dione is unique due to the presence of the ethylhexyl group, which can influence its chemical properties and biological activity. This structural modification can enhance its solubility, stability, and interaction with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
87340-23-6 |
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Molecular Formula |
C13H23NO2 |
Molecular Weight |
225.33 g/mol |
IUPAC Name |
1-(2-ethylhexyl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H23NO2/c1-3-5-7-11(4-2)10-14-12(15)8-6-9-13(14)16/h11H,3-10H2,1-2H3 |
InChI Key |
PPZVDISVQZKPQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CN1C(=O)CCCC1=O |
Origin of Product |
United States |
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